7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tert-butyl group, two methyl groups, and a propyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common method starts with the alkylation of a purine derivative The tert-butyl group can be introduced via a tert-butyl halide in the presence of a strong base
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine ring, potentially reducing double bonds or other functional groups.
Substitution: The tert-butyl, methyl, and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Reduced imidazo[2,1-f]purine derivatives.
Substitution: Various substituted imidazo[2,1-f]purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology and Medicine: In medicinal chemistry, 7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and propyl groups may enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing cellular pathways and biological processes.
Comparison with Similar Compounds
- 7-(tert-butyl)-1,3-dimethyl-8-ethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-(tert-butyl)-1,3-dimethyl-8-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Comparison: Compared to its analogs, 7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a longer alkyl chain (propyl group), which may influence its lipophilicity, binding affinity, and overall biological activity. The presence of the tert-butyl group provides steric hindrance, potentially enhancing selectivity for certain biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-tert-butyl-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-7-8-20-10(16(2,3)4)9-21-11-12(17-14(20)21)18(5)15(23)19(6)13(11)22/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVOXBILWQDSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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